Specific Optical Rotation: Definitive Enantiomeric Identity vs. Racemic Mixture
The target compound exhibits a reproducible specific optical rotation of +7.0 to +9.0° (c=10 in EtOH) at 20°C, whereas the racemic mixture (CAS 115445-21-1) has a net rotation of 0° under identical conditions . This measurement provides unambiguous proof of enantiomeric identity and purity.
| Evidence Dimension | Specific optical rotation [α]20/D |
|---|---|
| Target Compound Data | +7.0 to +9.0° (c=10, EtOH) |
| Comparator Or Baseline | Racemic mixture (CAS 115445-21-1): ~0° |
| Quantified Difference | Absolute rotation difference of +7 to +9° |
| Conditions | 20°C, concentration 10% w/v in ethanol, Na D-line |
Why This Matters
Optical rotation is the primary parameter for verifying enantiomeric excess; procurement of the correct enantiomer eliminates the risk of diastereomer contamination that would derail asymmetric syntheses.
